Cas no 2757951-20-3 (1,4-Oxazepane-6-thiol)

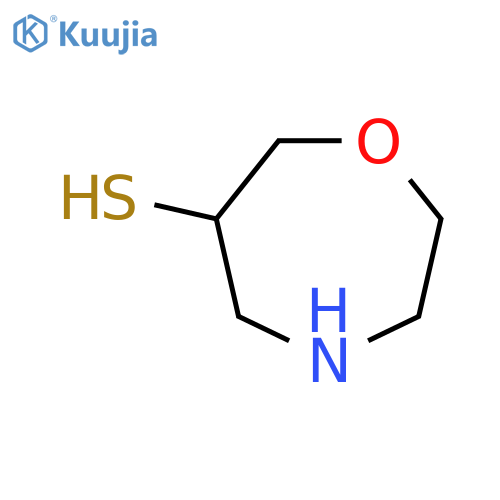

1,4-Oxazepane-6-thiol structure

商品名:1,4-Oxazepane-6-thiol

1,4-Oxazepane-6-thiol 化学的及び物理的性質

名前と識別子

-

- 1,4-oxazepane-6-thiol

- EN300-6071158

- 2757951-20-3

- 1,4-Oxazepane-6-thiol

-

- インチ: 1S/C5H11NOS/c8-5-3-6-1-2-7-4-5/h5-6,8H,1-4H2

- InChIKey: AURZXWLGFKRBET-UHFFFAOYSA-N

- ほほえんだ: SC1COCCNC1

計算された属性

- せいみつぶんしりょう: 133.05613515g/mol

- どういたいしつりょう: 133.05613515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 69.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 22.3Ų

1,4-Oxazepane-6-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6071158-0.05g |

1,4-oxazepane-6-thiol |

2757951-20-3 | 95.0% | 0.05g |

$888.0 | 2025-03-15 | |

| Enamine | EN300-6071158-0.25g |

1,4-oxazepane-6-thiol |

2757951-20-3 | 95.0% | 0.25g |

$972.0 | 2025-03-15 | |

| Enamine | EN300-6071158-10.0g |

1,4-oxazepane-6-thiol |

2757951-20-3 | 95.0% | 10.0g |

$4545.0 | 2025-03-15 | |

| Enamine | EN300-6071158-0.1g |

1,4-oxazepane-6-thiol |

2757951-20-3 | 95.0% | 0.1g |

$930.0 | 2025-03-15 | |

| Enamine | EN300-6071158-0.5g |

1,4-oxazepane-6-thiol |

2757951-20-3 | 95.0% | 0.5g |

$1014.0 | 2025-03-15 | |

| Enamine | EN300-6071158-5.0g |

1,4-oxazepane-6-thiol |

2757951-20-3 | 95.0% | 5.0g |

$3065.0 | 2025-03-15 | |

| Enamine | EN300-6071158-2.5g |

1,4-oxazepane-6-thiol |

2757951-20-3 | 95.0% | 2.5g |

$2071.0 | 2025-03-15 | |

| Enamine | EN300-6071158-1.0g |

1,4-oxazepane-6-thiol |

2757951-20-3 | 95.0% | 1.0g |

$1057.0 | 2025-03-15 |

1,4-Oxazepane-6-thiol 関連文献

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

5. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

2757951-20-3 (1,4-Oxazepane-6-thiol) 関連製品

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量